
BMS-1166
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-1166は、プログラム細胞死タンパク質1(PD-1)とプログラム細胞死リガンド1(PD-L1)の相互作用を強力に阻害する低分子阻害剤です。この化合物は、がん免疫療法において大きな期待を集めている免疫チェックポイント阻害剤の一種です。 PD-1とPD-L1の相互作用を阻害することで、this compoundはT細胞の再活性化を助け、免疫システムのがん細胞攻撃能力を高めます .
科学的研究の応用
Cancer Immunotherapy
BMS-1166 has emerged as a promising candidate in cancer immunotherapy due to its ability to restore T-cell function that is often suppressed by PD-L1 expression in tumors. Studies have demonstrated that this compound can effectively reverse immune suppression by blocking PD-L1/PD-1 interactions, thereby enhancing T-cell activation and proliferation .
Key Findings:
- Inhibition of PD-L1 Expression: this compound significantly reduces PD-L1 expression on cancer cells, which correlates with improved T-cell responses .
- Restoration of Cytokine Production: The compound has been shown to restore the production of key cytokines such as IL-2 and TNF-α in T-cells that were previously inhibited by PD-L1 .
Combination Therapies
Recent research indicates that this compound may be beneficial when used in combination with other therapeutic agents. For instance, when combined with dual PI3K/mTOR inhibitors like BEZ235, this compound enhances anti-tumor effects by further restoring T-cell function and inhibiting tumor growth .
Case Studies
Case Study 1: Breast Cancer Treatment
In a study investigating targeted delivery systems for breast cancer treatment, this compound was encapsulated in micelles to improve its therapeutic efficacy. The results showed that this formulation not only enhanced drug delivery but also significantly inhibited PD-L1 expression in MDA-MB-231 cells compared to controls .
Case Study 2: Colorectal Cancer Resistance
Another study explored the effects of this compound on colorectal cancer cell lines. It was found that while this compound initially inhibited PD-L1 expression and restored T-cell activity, prolonged exposure led to resistance mechanisms involving the activation of PI3K/mTOR pathways. This highlights the need for combination strategies to overcome such resistance .
Data Tables
Application Area | Mechanism | Outcome |
---|---|---|
Cancer Immunotherapy | Inhibition of PD-L1/PD-1 interaction | Enhanced T-cell activation |
Combination Therapy | Synergistic effects with mTOR inhibitors | Improved anti-tumor response |
Drug Delivery Systems | Encapsulation in micelles | Increased bioavailability and efficacy |
作用機序
BMS-1166は、PD-L1に結合することで、PD-1との相互作用を阻害することにより効果を発揮します。この阻害はT細胞を再活性化し、がん細胞を標的として破壊することができます。 この化合物は、PD-L1の二量体化を誘導し、PD-1/PD-L1相互作用に対する阻害効果をさらに高めます . 関与する分子標的には、T細胞上のPD-1受容体とがん細胞上のPD-L1リガンドが含まれます .
準備方法
合成経路と反応条件
工業的生産方法
BMS-1166の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。 高速液体クロマトグラフィー(HPLC)や質量分析などの技術を用いて合成を監視し、最終製品の品質を確保しています .
化学反応の分析
反応の種類
BMS-1166は、以下を含む様々な化学反応を起こします。
酸化: 特定の条件下で、化合物は酸化され、異なる酸化状態を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を改変することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 たとえば、酸化によりthis compoundの異なる酸化型が生成される可能性があり、置換反応により様々な官能基が導入される可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
類似化合物
BMS-1001: PD-1/PD-L1相互作用の別の低分子阻害剤。
BMS-202: 同様の作用機序を持つが、構造が異なる化合物。
CA-170: PD-L1とVISTAタンパク質を標的とする低分子モジュレーター
BMS-1166の独自性
This compoundは、PD-1/PD-L1相互作用に対する高い効力と特異性により、他に類を見ないものです。 IC50値は1.4ナノモルで、同クラスの阻害剤の中で最も効果的なものの1つです . さらに、PD-L1の二量体化を誘導する能力は、他の阻害剤とは異なります .
生物活性
BMS-1166 is a small-molecule inhibitor specifically targeting the programmed cell death ligand-1 (PD-L1), which plays a crucial role in immune evasion by tumors. This compound has shown promising biological activity in various studies, highlighting its potential as an immunotherapeutic agent in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.
This compound functions primarily by inhibiting the interaction between PD-L1 and programmed cell death protein-1 (PD-1). The inhibition of this interaction is significant because it can restore T cell function and enhance anti-tumor immunity.
- Glycosylation Inhibition : this compound disrupts the glycosylation and maturation of PD-L1 by preventing its transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This results in the accumulation of under-glycosylated PD-L1 in the ER, thereby blocking PD-L1/PD-1 signaling pathways .
- Restoration of T Cell Function : By inhibiting PD-L1 processing, this compound has been shown to restore effector T cell function, as evidenced by increased expression of genes associated with T cell activation such as TNF-α and IFN-γ .
Effects on Cellular Pathways
This compound also influences several key signaling pathways involved in tumor growth and immune response:
- PI3K/mTOR Pathway : Studies indicate that this compound induces stress activation of the PI3K/mTOR and MAPK pathways in colorectal cancer (CRC) cells. This activation can lead to enhanced cell proliferation and migration inhibition .
- Combination Therapy : The combination of this compound with other inhibitors, such as BEZ235 (a dual PI3K/mTOR inhibitor), has shown synergistic effects. This combination not only enhances the inhibitory effects on tumor cells but also promotes apoptosis .
IC50 Values
The efficacy of this compound has been quantified through various assays measuring its inhibitory concentration (IC50):
Assay Type | IC50 Value (nM) |
---|---|
HTRF Assay | 1.4 |
Cell-based Assay | 276 |
Surface Plasmon Resonance (SPR) | 85.4 |
These values indicate that this compound is a potent inhibitor of PD-L1, with varying effectiveness depending on the assay method used .
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Colorectal Cancer : In a study involving SW480 cells, treatment with this compound resulted in significant inhibition of PD-L1 expression and activation of downstream signaling pathways. The combination with BEZ235 further reduced PD-L1 levels and inhibited PI3K/mTOR pathway activation, suggesting a potential therapeutic strategy for CRC patients resistant to single-agent therapies .
- Lung Cancer : Research demonstrated that this compound effectively altered PD-L1 expression patterns in non-small-cell lung cancer (NSCLC) cells, indicating its potential application in treating this cancer type by enhancing T cell responses against tumor cells .
特性
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVXKRWOVBUDB-GRKNLSHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33ClN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does BMS-1166 interact with its target, and what are the downstream effects of this interaction?
A: this compound binds to human Programmed Death-Ligand 1 (PD-L1) and blocks its interaction with Programmed cell death protein 1 (PD-1). [, , ] This blockade prevents the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, ultimately boosting the immune response against cancer cells. [, ] Specifically, this compound promotes the dimerization of PD-L1, which contributes to its inhibitory mechanism. [, ]
Q2: Can you explain the structural features of this compound that contribute to its ability to induce PD-L1 dimerization?
A: Molecular dynamics simulations revealed that this compound initially binds to one PD-L1 monomer and subsequently facilitates the recruitment of a second PD-L1 monomer, leading to dimerization. [] The dimerization process is stabilized by non-polar interactions involving specific amino acid residues (Ile54, Tyr56, Met115, Ala121, and Tyr123) on both PD-L1 monomers, as well as water bridges involving Lys124. []
Q3: Has the structure-activity relationship (SAR) of this compound and related compounds been investigated?
A: Yes, computational studies have explored the SAR of this compound and analogs. [] These studies suggest that specific pharmacophore elements are preferred at different attachment points on the core scaffold of these molecules to enhance inhibitory activity. This information could guide the design of novel inhibitors with improved potency.
Q4: Are there any known concerns regarding the stability of this compound?
A4: While the provided research doesn't explicitly address the stability of this compound, this is a crucial aspect for any drug candidate. Further investigations are needed to assess its stability under various conditions, potential degradation pathways, and strategies to enhance its stability through formulation approaches.
Q5: Have there been any studies on the efficacy of this compound in cellular or animal models?
A: The research primarily focuses on in vitro characterization of this compound. One study utilized a human PD-1/PD-L1 blockade assay based on surface plasmon resonance (SPR) to confirm the blockade effects of this compound. [] Further research using cell-based assays and animal models is necessary to evaluate its efficacy in a biological context and explore its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。